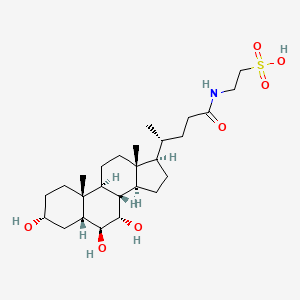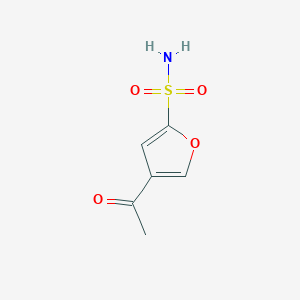![molecular formula C6H5N3O2 B3326555 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 261722-42-3](/img/structure/B3326555.png)
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves several methods, including microwave-assisted techniques. Chlorine atoms are introduced at positions 4 and 6, and a trichloromethyl group is added at position 2. These modifications enhance the compound’s biological properties and provide a robust approach for its preparation .
Molecular Structure Analysis
The chemical structure of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been well-characterized using spectral techniques and single-crystal X-ray diffraction. It features a pyrimidine ring fused with a pyrazole ring, creating a unique scaffold for potential drug development .
Chemical Reactions Analysis
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exhibits cytotoxic activities against various cancer cell lines. Compounds derived from this scaffold have been tested for their inhibitory effects on CDK2/cyclin A2 and FGFRs. For example, compound 4h demonstrated potent FGFR inhibitory activity and inhibited breast cancer cell proliferation while inducing apoptosis. Further investigations are ongoing to optimize these compounds for potential therapeutic use .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is involved in various chemical reactions and synthesis processes. One study describes its reaction with 1,3-diketones, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and pyrimido[5',4':3,4]pyrrolo[1,2-b]pyridazine-1,3(2H,4H)-diones, indicating a very π-electron rich pyrrole ring in the initial state, especially in position 7 (Tsupak et al., 2003). Another study used its derivatives for the synthesis of complex polynuclear heterocyclic systems, including pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, highlighting its utility in creating intricate molecular structures (Tsupak & Shevchenko, 2006).
Synthesis Techniques
Efficient synthesis techniques using 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione have been developed. One approach utilized controlled microwave heating for the synthesis of its derivatives, demonstrating a more efficient and direct procedure (Shaker et al., 2011). Similarly, a straightforward synthesis pathway has been identified, starting from 2-chloropyridine-3-carboxylic acid and leading to significant variations in biopharmaceutical properties (Jatczak et al., 2014).
Medicinal Chemistry
In medicinal chemistry, 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione derivatives have been synthesized for potential therapeutic applications. For example, novel [f]-fused xanthines, which are derivatives of this compound, have been synthesized, indicating the compound's relevance in drug development (Gatta et al., 1994). Additionally,novel pyrimidine derivatives like dihydropyrimidine-2,4-(1H,3H)-dione have been synthesized and investigated as ligands for co-crystallization with macrocyclic compounds, demonstrating their potential in supramolecular chemistry (Fonari et al., 2004).
Green Chemistry Applications
In line with sustainable chemistry principles, a green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]pyrimidines using 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been developed. This non-catalytic process includes Knoevenagel condensation, Michael addition, and intramolecular heterocyclization, demonstrating an environmentally friendly synthetic route (Ryzhkova et al., 2021).
Novel Heterocyclic Derivatives
The synthesis of novel heterocyclic derivatives such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine has been reported. These derivatives have been structurally characterized, and their electronic structures analyzed, showcasing the versatility of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in generating diverse molecular architectures (Ashraf et al., 2019).
Propriétés
IUPAC Name |
1,6-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMOPNVGUJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)




![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)




![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)